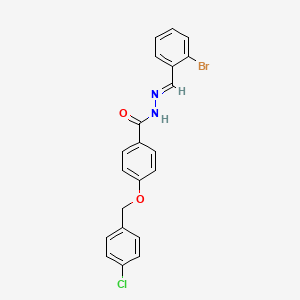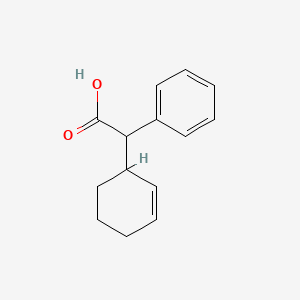
N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Estos compuestos se caracterizan por la presencia de un grupo funcional hidrazona, que es un doble enlace nitrógeno-nitrógeno conectado a un enlace sencillo carbono-nitrógeno. Este compuesto en particular presenta un átomo de bromo en el anillo bencilideno y un átomo de cloro en el grupo bencilo, lo que lo convierte en una hidrazona halogenada. La presencia de estos átomos de halógeno puede influir significativamente en la reactividad química y la actividad biológica del compuesto.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida normalmente implica la reacción de condensación entre 2-bromobenzaldehído y 4-((4-clorobencil)oxi)benzohidrazida. La reacción se suele llevar a cabo en un disolvente orgánico como etanol o metanol, en condiciones de reflujo. Los pasos generales son los siguientes:
Preparación de 4-((4-clorobencil)oxi)benzohidrazida: Este intermedio se puede sintetizar haciendo reaccionar cloruro de 4-clorobencilo con 4-hidroxibenzohidrazida en presencia de una base como el carbonato de potasio.
Reacción de Condensación: La 4-((4-clorobencil)oxi)benzohidrazida preparada se hace reaccionar entonces con 2-bromobenzaldehído en etanol en condiciones de reflujo para formar el producto final.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando disolventes y reactivos de calidad industrial, y empleando reactores de flujo continuo para aumentar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los átomos de halógeno (bromo y cloro) pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros nucleófilos.
Reacciones de Reducción: El grupo hidrazona se puede reducir para formar el derivado de hidrazina correspondiente.
Reacciones de Oxidación: El compuesto se puede oxidar para formar diversos derivados oxidados, dependiendo del agente oxidante utilizado.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas, tioles y alcóxidos. Estas reacciones se llevan a cabo normalmente en disolventes apróticos polares como el dimetilsulfóxido (DMSO) o la dimetilformamida (DMF).
Reacciones de Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Reacciones de Oxidación: Se pueden utilizar agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Principales Productos Formados
Productos de Sustitución: Dependiendo del nucleófilo utilizado, se pueden formar diversos derivados sustituidos.
Productos de Reducción: El producto principal es el derivado de hidrazina correspondiente.
Productos de Oxidación: Diversas formas oxidadas del compuesto, potencialmente incluyendo aldehídos, cetonas o ácidos carboxílicos.
Aplicaciones Científicas De Investigación
N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología: La posible actividad biológica del compuesto, debido a la presencia de átomos de halógeno, lo convierte en un candidato para estudiar interacciones con dianas biológicas como enzimas y receptores.
Medicina: La investigación sobre sus posibles propiedades farmacológicas, incluyendo actividades antimicrobianas, anticancerígenas y antiinflamatorias, está en curso.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida no se comprende completamente, pero se cree que implica interacciones con dianas moleculares específicas en los sistemas biológicos. La presencia de átomos de halógeno puede aumentar la capacidad del compuesto para unirse a proteínas y enzimas, potencialmente inhibiendo su actividad. Esto puede llevar a diversos efectos biológicos, dependiendo de la diana y la vía específicas implicadas.
Comparación Con Compuestos Similares
Compuestos Similares
N’-(2-Clorobencilideno)-4-((4-clorobencil)oxi)benzohidrazida: Estructura similar pero con un átomo de cloro en lugar de bromo.
N’-(2-Bromobencilideno)-4-((4-metilbencil)oxi)benzohidrazida: Estructura similar pero con un grupo metilo en lugar de cloro.
N’-(2-Bromobencilideno)-4-((4-fluorobencil)oxi)benzohidrazida: Estructura similar pero con un átomo de flúor en lugar de cloro.
Singularidad
La combinación única de átomos de bromo y cloro en N’-(2-Bromobencilideno)-4-((4-clorobencil)oxi)benzohidrazida puede dar lugar a propiedades químicas y biológicas distintas en comparación con sus análogos. Estas diferencias pueden influir en su reactividad, afinidad de unión a dianas biológicas y perfil farmacológico general, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
393556-67-7 |
|---|---|
Fórmula molecular |
C21H16BrClN2O2 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-17(20)13-24-25-21(26)16-7-11-19(12-8-16)27-14-15-5-9-18(23)10-6-15/h1-13H,14H2,(H,25,26)/b24-13+ |
Clave InChI |
XHJYBNSPOHFGRW-ZMOGYAJESA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)






![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)
![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)
![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)
